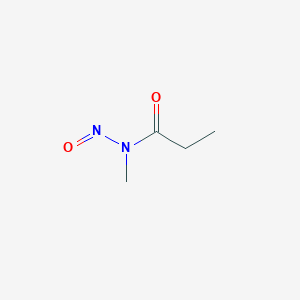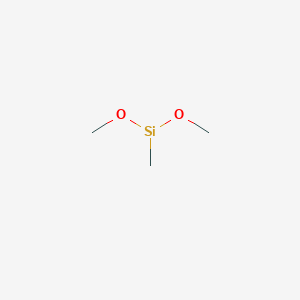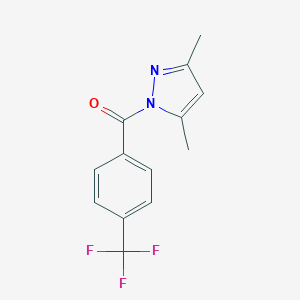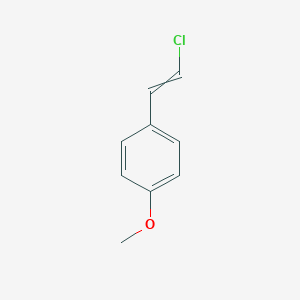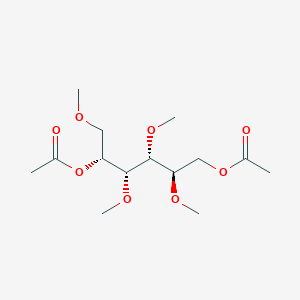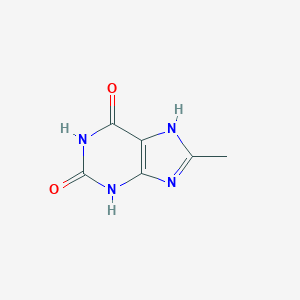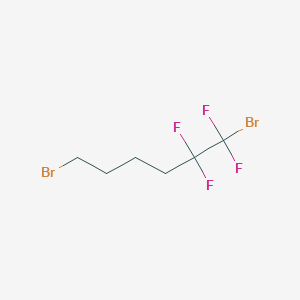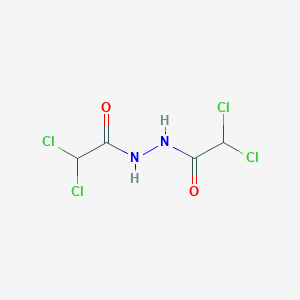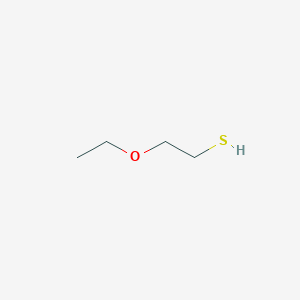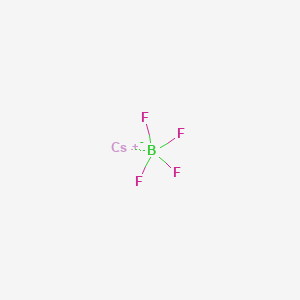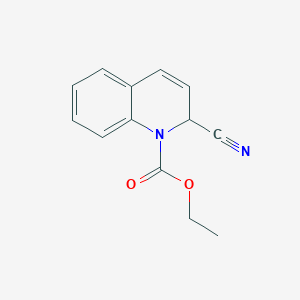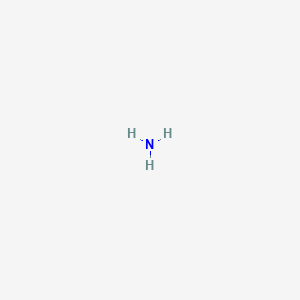
Nitrogen, atomic
Descripción general
Descripción
Nitrogen is a chemical element with the symbol N and atomic number 7. It is a colorless, odorless, and tasteless gas that makes up 78% of the Earth's atmosphere. Nitrogen is an essential element for life as it is a key component of proteins, nucleic acids, and other biomolecules.
Aplicaciones Científicas De Investigación
1. Bond-Breaking Techniques Using X-rays
Research by a team from the Technical University of Munich demonstrated a technique for breaking bonds in nitrogen molecules using X-rays. This method can target nitrogen bonds specifically, showing potential applications in photochemistry and surface modification of materials (Jacoby, 2000).
2. Ammonia Synthesis and Catalysis
The synthesis of ammonia, which requires nitrogen as a building block, is crucial in the production of fertilizers and various nonbiological materials like dyes and explosives. Understanding ammonia synthesis, particularly the Haber-Bosch process, is fundamental for advancements in catalysis research (Schlögl, 2003).
3. Photochemistry of Nucleic Acid Bases
Nitrogen-substituted nucleic acid bases have shown significant differences in photochemical properties compared to natural bases. This has implications for understanding the photodynamic properties of DNA and RNA, and potential applications in photochemotherapeutic applications (Pollum, Martínez-Fernández, Crespo-Hernández, 2015).
4. Nitrogen Cycling in Ecosystems
The study of 15N isotopes has provided insights into nitrogen cycling in ecosystems. This research is vital for understanding ecological processes and could lead to advancements in ecological research (Robinson, 2001).
5. High-Energy-Density Materials
Catenated nitrogen compounds are of interest for developing high-energy-density materials. These materials have applications in explosives, missile propulsion, and space exploration (O'Sullivan, Zdilla, 2020).
6. Agricultural Applications
In agriculture, nitrogen is crucial for plant growth. Studies on spectral indices for assessing nitrogen content in crops and genetic engineering to improve nitrogen use efficiency in rice demonstrate the importance of nitrogen in agricultural productivity (Herrmann et al., 2010); (Shrawat et al., 2008).
7. Nitrogen Cycle Electrocatalysis
Nitrogen compounds play significant roles in biological and environmental processes. The nitrogen cycle involves complex biogeochemical transformations, which are essential for understanding ecosystem dynamics (Rosca et al., 2009).
8. Magnetic Properties of Iron Nitrides
Iron nitrides, which include nitrogen atoms, show promising properties for magnetic applications. They are explored in fields like energy storage and biomedical applications (Bhattacharyya, 2015).
9. Surface NMR Using Quantum Sensors
Nitrogen vacancy centers in diamonds are used as quantum sensors for NMR signals, showcasing applications in catalysis, material science, and biological research (Liu et al., 2021).
10. Transition Metal and Nitrogen-Doped Carbon Catalysts
The integration of nitrogen atoms into carbon materials enhances their physicochemical properties, finding applications in environmental and catalytic processes (Li et al., 2022).
Propiedades
Número CAS |
17778-88-0 |
|---|---|
Nombre del producto |
Nitrogen, atomic |
Fórmula molecular |
NH3 H3N |
Peso molecular |
17.031 g/mol |
Nombre IUPAC |
nitrogen |
InChI |
InChI=1S/N |
Clave InChI |
QGZKDVFQNNGYKY-UHFFFAOYSA-N |
SMILES |
[N] |
SMILES canónico |
N |
Punto de ebullición |
-28.03 °F at 760 mm Hg (EPA, 1998) -33.35 °C at 760 mm Hg -33 °C -28°F |
Color/Form |
Colorless gas Colorless gas or compressed liquid (compressed under its own pressure) |
Densidad |
0.6818 at -28.03 °F (EPA, 1998) 0.696 g/L (liquid) Relative density (water = 1): 0.7 (-33 °C) 0.6818 at -28.03°F 0.60(relative gas density) |
Punto de inflamación |
132 °C (270 °F) - closed cup NA (Gas) |
melting_point |
-107.9 °F (EPA, 1998) -77.7 °C -77.7°C -78 °C -107.9°F -108°F |
Otros números CAS |
7664-41-7 17778-88-0 13774-92-0 |
Descripción física |
Ammonia solutions (containing more than 35% but not more than 50% ammonia) appears as a clear colorless liquid consisting of ammonia dissolved in water. Corrosive to tissue and metals. Although ammonia is lighter than air, the vapors from a leak will initially hug the ground. Long term exposure to low concentrations or short term exposure to high concentrations may result in adverse health conditions from inhalation. Prolonged exposure of containers to fire or heat may result in their violent rupturing and rocketing. Ammonia, anhydrous appears as a clear colorless gas with a strong odor. Shipped as a liquid under its own vapor pressure. Density (liquid) 6 lb / gal. Contact with the unconfined liquid can cause frostbite. Gas generally regarded as nonflammable but does burn within certain vapor concentration limits and with strong ignition. Fire hazard increases in the presence of oil or other combustible materials. Although gas is lighter than air, vapors from a leak initially hug the ground. Prolonged exposure of containers to fire or heat may cause violent rupturing and rocketing. Long-term inhalation of low concentrations of the vapors or short-term inhalation of high concentrations has adverse health effects. Used as a fertilizer, as a refrigerant, and in the manufacture of other chemicals. Rate of onset: Immediate Persistence: Minutes Odor threshold: 17 ppm Source/use/other hazard: Explosives manufacture; pesticides; detergents industry. Ammonia, solution, with more than 10% but not more than 35% ammonia appears as a colorless aqueous liquid solution with a strong odor of ammonia. Both liquid and vapors extremely irritating, especially to the eyes. GasVapor; GasVapor, Liquid; Liquid; WetSolid Liquid COLOURLESS GAS OR COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR. Colorless gas with a pungent, suffocating odor. Often used in aqueous solution. Colorless gas with a pungent, suffocating odor. [Note: Shipped as a liquefied compressed gas. Easily liquefied under pressure.] Clear, colorless, gas. Clear, colorless liquid under pressure. |
Pictogramas |
Corrosive; Acute Toxic; Environmental Hazard |
Vida útil |
Stable under recommended storage conditions. |
Solubilidad |
482 mg/mL at 24 °C In water, 4.82X10+5 mg/L at 24 °C In water, 47% at 0 °C; 38% at 15 °C; 34% at 20 °C; 31% at 25 °C; 28% at 30 °C; 18% at 50 °C Soluble in water forming alkaline solutions; soluble in oxygenated solvents. 15% in 95% alcohol at 20 °C; 11% in alcohol at 30 °C 20% in absolute ethanol at 0 °C; 10% in absolute ethanol at 25 °C 16% in methanol at 25 °C Soluble in chloroform and ether Solubility in water, g/100ml at 20 °C: 54 34% |
Sinónimos |
Nitrogen(atom) |
Densidad de vapor |
0.6 (EPA, 1998) (Relative to Air) 0.5967 (Air = 1) Relative vapor density (air = 1): 0.60 0.6 |
Presión de vapor |
400 mm Hg at -49.72 °F (EPA, 1998) 7500 mm Hg at 25 °C Vapor pressure, kPa at 26 °C: 1013 8.5 atm |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



